molecular formula C7H5N5 B12968505 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

Cat. No.: B12968505
M. Wt: 159.15 g/mol
InChI Key: NLEJLEPKNNYSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be achieved through various methods. One efficient approach involves the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in good yields and high selectivity .

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly approach allows for the rapid synthesis of the target compound with good functional group tolerance and high yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot reactions are particularly advantageous for industrial applications due to their efficiency, reduced reaction times, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.

    Substitution: The amino and cyano groups on the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the amino and cyano groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular processes. For example, it has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile

InChI

InChI=1S/C7H5N5/c8-4-5-2-1-3-6-10-11-7(9)12(5)6/h1-3H,(H2,9,11)

InChI Key

NLEJLEPKNNYSJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.